![molecular formula C19H25N3O7S B13826324 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid
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Overview
Description
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid is a compound with a complex structure and significant potential in various scientific fields. It is known for its diagnostic capabilities, particularly in detecting bacterial presence in skin and eye disorders . The compound binds to DNA and inhibits bacterial growth by interfering with the polymerase chain reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-carbamimidoylphenol, which is then reacted with 3-chloropropoxybenzamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving DNA binding and inhibition of bacterial growth.
Medicine: Potential diagnostic agent for detecting bacterial infections in skin and eye disorders.
Industry: Utilized in the development of diagnostic kits and pharmaceutical formulations.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{1-[3-(4-Carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide .
- Propamidine isetionate .
Uniqueness
Compared to similar compounds, 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid stands out due to its dual functionality as both a diagnostic agent and a reagent in organic synthesis. Its ability to bind to DNA and inhibit bacterial growth makes it particularly valuable in medical and biological research .
Biological Activity
The compound 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is a complex organic molecule that combines elements of sulfonic acids and amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The compound can be broken down into two main components:
- 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide - This part of the molecule is characterized by a benzamide structure with a carbamimidoyl substituent.
- 2-Hydroxyethanesulfonic acid - A sulfonic acid that provides additional functional properties.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C15H20N2O4S |
Molecular Weight | 320.40 g/mol |
Solubility | Soluble in water |
pKa | 1.5 (sulfonic acid group) |
The biological activity of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and proliferative pathways. Research indicates that this compound may inhibit lipoxygenases (LOXs), which are critical in the metabolism of polyunsaturated fatty acids to bioactive eicosanoids, influencing inflammation and cell signaling pathways .
Enzyme Inhibition Studies
Recent studies have demonstrated the compound's potency against various lipoxygenases, particularly:
- 12-lipoxygenase (12-LOX) : The compound exhibited nanomolar potency, indicating strong inhibitory effects on this enzyme, which is implicated in skin diseases and cancer .
- Cyclooxygenases (COX) : Selectivity assays showed that the compound has a favorable selectivity profile against COX enzymes, suggesting potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Anti-Inflammatory Effects : In a study involving human platelets, the compound significantly inhibited PAR-4 induced aggregation and calcium mobilization, demonstrating its potential as an anti-inflammatory agent .
- Cancer Research : Preliminary studies indicate that the compound may reduce tumor growth in xenograft models by modulating eicosanoid levels, thus affecting tumor microenvironment interactions .
Pharmacokinetics
The pharmacokinetic profile of 4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide; 2-hydroxyethanesulfonic acid suggests good absorption characteristics with moderate permeability across biological membranes:
Parameter | Value |
---|---|
Bioavailability | High |
Blood-Brain Barrier Penetration | No |
CYP450 Interaction | Minimal |
Properties
Molecular Formula |
C19H25N3O7S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C17H19N3O3.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H2,20,21);3H,1-2H2,(H,4,5,6) |
InChI Key |
GKLXXISYELOYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=O)N.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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